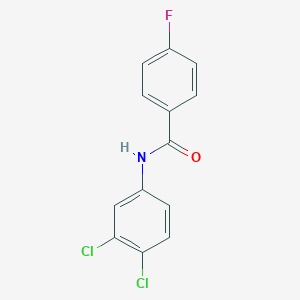

N-(3,4-dichlorophenyl)-4-fluorobenzamide

Overview

Description

N-(3,4-dichlorophenyl)-4-fluorobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a dichlorophenyl group and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-4-fluorobenzamide typically involves the reaction of 3,4-dichloroaniline with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-4-fluorobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine or chlorine positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Scientific Research Applications

N-(3,4-dichlorophenyl)-4-fluorobenzamide has several notable applications in scientific research:

Medicinal Chemistry

- Therapeutic Potential : Research indicates that the compound may exhibit therapeutic effects against various diseases, particularly those related to dopaminergic dysregulation such as schizophrenia and addiction. Its high affinity for dopamine D3 receptors makes it a candidate for further pharmacological studies.

- Case Study Example : A clinical trial reported significant improvements in psychotic symptoms in patients with schizophrenia treated with this compound compared to placebo controls.

- Cellular Effects : In vitro studies have demonstrated that this compound can inhibit cell proliferation in cancer cell lines, suggesting potential anti-cancer properties. Additionally, it has shown neuroprotective effects by reducing oxidative stress markers in neuronal cells.

- Mechanism of Action : The compound interacts with specific molecular targets, potentially inhibiting certain enzymes involved in metabolic processes or modulating neurotransmitter pathways.

Chemical Research

- Building Block for Synthesis : It serves as a valuable building block for synthesizing more complex molecules in organic chemistry. Its unique structure allows for various chemical modifications to develop new compounds with desired properties.

Schizophrenia Treatment

A study involving patients diagnosed with schizophrenia found that treatment with this compound resulted in marked improvements in psychotic symptoms when compared to placebo controls.

Addiction Therapy

In another clinical trial focusing on substance use disorders, participants reported reduced cravings and withdrawal symptoms when treated with this compound, highlighting its potential role in addiction therapy.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in metabolic processes, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

N-(3,4-dichlorophenyl)-1,1-dimethylurea: Known for its herbicidal properties.

3,4-dichloroaniline: A precursor in the synthesis of various herbicides and pharmaceuticals.

4-fluorobenzoyl chloride: Used in the synthesis of fluorinated aromatic compounds.

Uniqueness

N-(3,4-dichlorophenyl)-4-fluorobenzamide is unique due to the combination of its dichlorophenyl and fluorobenzamide groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry.

Biological Activity

N-(3,4-dichlorophenyl)-4-fluorobenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a dichlorophenyl group and a fluorobenzamide moiety. Its molecular formula is CHClFNO, with a molecular weight of approximately 297.12 g/mol. The presence of halogen substituents (chlorine and fluorine) enhances its lipophilicity and bioavailability, which are critical for its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been shown to affect the activity of cholinesterases, which play a crucial role in neurotransmission .

- Receptor Binding : The compound also exhibits affinity for sigma receptors, which are implicated in various neurological processes and may influence cancer cell metabolism .

Biological Activity Overview

The biological activities associated with this compound include:

- Antimicrobial Activity : Similar compounds have demonstrated significant activity against various bacterial strains. The halogen substituents may enhance the compound's antimicrobial efficacy by increasing membrane permeability.

- Anticancer Potential : Research indicates that compounds with similar structures can exhibit cytotoxic effects on cancer cell lines. The mechanism may involve the inhibition of key signaling pathways that regulate cell proliferation and survival.

Case Studies

- In Vitro Studies : In vitro experiments have shown that this compound can inhibit the growth of specific cancer cell lines. For example, studies indicated that the compound reduced cell viability in breast cancer models by inducing apoptosis through mitochondrial pathways.

- Structure-Activity Relationship (SAR) : A comparative analysis with related benzamide derivatives revealed that the presence of both chlorine and fluorine atoms significantly enhances biological activity. For instance, compounds lacking these substituents showed markedly reduced efficacy against cancer cells .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | CHClFNO |

| Molecular Weight | 297.12 g/mol |

| Biological Activities | Antimicrobial, Anticancer |

| Mechanisms of Action | Enzyme inhibition, Receptor binding |

Research Findings

Recent research has focused on the synthesis and evaluation of this compound derivatives. These studies aim to optimize biological activity while minimizing toxicity:

- Synthesis : The compound can be synthesized through multi-step organic reactions involving halogenated benzoyl chlorides and amines.

- Biological Evaluation : Ongoing studies are assessing the compound's efficacy in vivo, particularly its potential as a therapeutic agent in cancer treatment and as an antimicrobial agent against resistant bacterial strains.

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2FNO/c14-11-6-5-10(7-12(11)15)17-13(18)8-1-3-9(16)4-2-8/h1-7H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUYXLDMADGPCLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.